

Comparing potency of 3-methylthio vs. 3-methyl substituted fentanyl analogs

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Compound of Interest

Compound Name: *N*-(3-(Methylthio)phenyl)piperidin-4-amine

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Comparative Analysis: 3-Methylfentanyl vs. 3-Methylthiofentanyl

Executive Summary & Nomenclature Clarification

In the landscape of synthetic opioids, the "3-methyl" substitution on the piperidine ring of the fentanyl scaffold is a critical determinant of "super-potency." However, confusion often arises regarding the term "3-methylthiofentanyl."

Crucial Distinction:

- 3-Methylfentanyl (3-MF): Contains a methyl group () at the 3-position of the piperidine ring and a standard phenyl ring in the phenethyl tail.
- 3-Methylthiofentanyl (3-MTF): Contains a methyl group () at the 3-position of the piperidine ring AND a thiophene ring replacing the phenyl ring in the tail.
 - Note: The "thio" in the name refers to the thiophene heterocycle (sulfur-containing ring), not a methylthio (

) substituent on the piperidine. A literal

substituent at position 3 would likely decrease potency due to steric bulk exceeding the receptor pocket's tolerance.

This guide compares the standard 3-Methylfentanyl against its thiophene bioisostere, 3-Methylthiofentanyl.

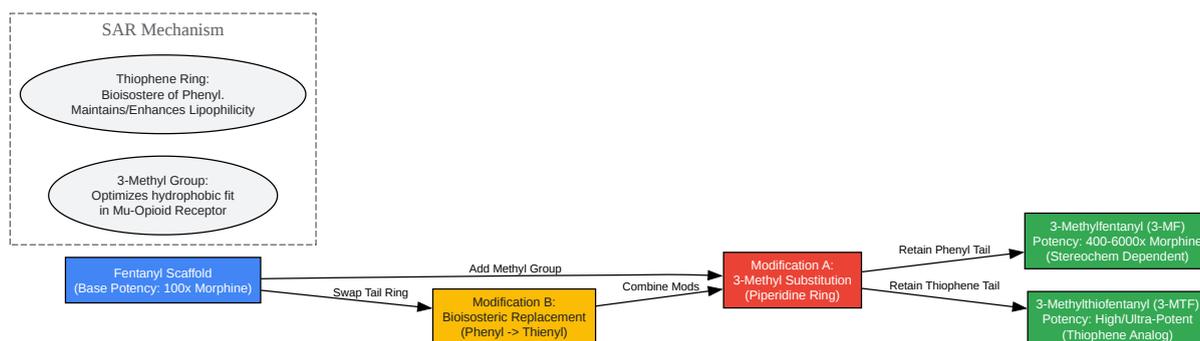
Structural & Physicochemical Comparison

The primary difference lies in the bioisosteric replacement of the benzene ring with a thiophene ring.

Feature	3-Methylfentanyl (3-MF)	3-Methylthiofentanyl (3-MTF)
CAS Number	42045-86-3	86052-04-2
Molecular Formula		
Molecular Weight	350.50 g/mol	356.53 g/mol
Tail Moiety	Phenethyl (Benzene)	2-(2-Thienyl)ethyl (Thiophene)
3-Position Substituent	Methyl ()	Methyl ()
LogP (Lipophilicity)	~4.05 (High CNS penetration)	~3.8 - 4.0 (Comparable/Slightly Lower)
Electronic Character	-electron rich (Benzene)	-excessive (Thiophene, Sulfur lone pairs)

Graphviz Diagram: Structural Divergence & SAR Logic

The following diagram illustrates the structural relationship and the impact of modifications on the fentanyl scaffold.



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Caption: SAR pathway showing how the 3-methyl substitution drives potency, while the thiophene replacement creates the "thio" analog class.[1][2][3][4][5][6][7][8][9][10][11]

Potency and Pharmacological Profile[1][4][8][9][10][12][13][14]

Both compounds are full agonists at the

-opioid receptor (MOR). The potency is heavily dependent on the stereochemistry at the piperidine ring (cis vs. trans).

comparative Potency Data (Relative to Morphine)

Compound	Isomer	Relative Potency (Morphine = 1)	Relative Potency (Fentanyl = 1)	Mechanism Note
Fentanyl	n/a	50 - 100x	1x	Reference Standard
Thiofentanyl	n/a	~100 - 110x	~1.1x	Thiophene is slightly more potent than Benzene
3-Methylfentanyl	(±)-cis	~1,000 - 6,000x	~10 - 60x	Optimal steric fit
3-Methylfentanyl	(±)-trans	~400 - 500x	~4 - 5x	Less optimal fit
3-Methylthiofentanyl	(±)-cis	Est. 1,000 - 6,000x	Est. 10 - 60x	Combines 3-Me potency with Thiophene affinity

Key Insight: The 3-methyl group is the primary driver of the massive potency increase ("super-potency"). The replacement of the phenyl ring with a thiophene ring (converting 3-MF to 3-MTF) generally preserves or slightly enhances affinity due to the electron-rich nature of sulfur interacting with aromatic residues in the receptor binding pocket.

Mechanism of Action

Both analogs bind the transmembrane domain of the MOR.

- **Protonated Nitrogen:** The piperidine nitrogen binds Asp147 (critical salt bridge).
- **3-Methyl Steric Lock:** The methyl group at C3 restricts conformational freedom, locking the piperidine ring into a bioactive conformation that maximizes hydrophobic contacts (likely with Val236 or Tyr148).
- **Aromatic Stacking:** The tail ring (Phenyl or Thienyl) engages in stacking within the hydrophobic pocket.

Analytical Differentiation Protocol (Self-Validating)

Distinguishing these analogs is critical for forensic and clinical toxicology, as antibody screens often cross-react without specificity. Mass spectrometry (LC-MS/MS) is the gold standard.

Protocol: LC-MS/MS Discrimination Workflow

Objective: Conclusively identify 3-MF vs. 3-MTF using unique mass fragments.

Step 1: Precursor Ion Selection (Q1)

- 3-Methylfentanyl: Select
- 3-Methylthiofentanyl: Select
 - Validation: The mass shift of +6 Da corresponds to the difference between a Thiophene ring (, ~83 Da) and a Phenyl ring (, ~77 Da).

Step 2: Collision Induced Dissociation (CID) & Fragment Analysis (Q3) Monitor the specific product ions generated by the cleavage of the C-N bond between the piperidine and the phenethyl/thienylethyl tail.

Compound	Precursor (m/z)	Major Product Ion (m/z)	Structure of Fragment
3-Methylfentanyl	351.2	202.2	Methyl-substituted piperidine + Phenyl tail
3-Methylthiofentanyl	357.2	208.1	Methyl-substituted piperidine + Thienyl tail
Common Fragment	Both	105.0	Phenethyl group (variable) or Propionyl-aniline

Step 3: Chromatographic Separation

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile.
- Retention Time: 3-MTF often elutes slightly earlier or later than 3-MF depending on the specific column chemistry interaction with the sulfur atom, but mass resolution is the primary discriminator.

Safety & Handling (Risk Assessment)

Hazard: Both compounds are classified as Ultra-High Potency Opioids.

- Lethal Dose: Estimated in the microgram range (< 20 for non-tolerant humans).
- Permeability: High lipophilicity allows rapid transdermal absorption.
- Naloxone Resistance: Due to high receptor affinity and lipophilicity (creating a "depot" effect in fat tissue), higher/repeated doses of naloxone are often required for reversal compared to morphine.

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